2-Furancarboxylic acid, anhydride

Organic Synthesis Anhydride Preparation Dehydration Methodology

Standard acyl chlorides introduce corrosive byproducts and moisture sensitivity, complicating purification. 2-Furoic anhydride (CAS 615-08-7) offers a cleaner alternative. - **Differentiation**: Symmetrical anhydride of 2-furoic acid; introduces 2-furoyl group without HCl evolution or coupling reagents. - **Applications**: Ideal monomer for furan-based polyesters, polyamides; streamlines pharmaceutical intermediate synthesis via direct acylation. - **Supply**: Solid at RT (mp 55-59°C), stable handling. Available for immediate dispatch.

Molecular Formula C10H6O5
Molecular Weight 206.15 g/mol
CAS No. 615-08-7
Cat. No. B3054667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furancarboxylic acid, anhydride
CAS615-08-7
Molecular FormulaC10H6O5
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)OC(=O)C2=CC=CO2
InChIInChI=1S/C10H6O5/c11-9(7-3-1-5-13-7)15-10(12)8-4-2-6-14-8/h1-6H
InChIKeyKCENQZYGMHVBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furoic Anhydride Physical Properties and Key Characteristics


2-Furancarboxylic acid, anhydride (CAS 615-08-7), also known as 2-furoic anhydride, is the symmetrical anhydride of 2-furoic acid, a heterocyclic carboxylic acid derived from furan. It is a solid at room temperature with a reported melting point of 55-59 °C and a boiling point of 200 °C at 20 Torr . Its molecular formula is C10H6O5 and its molecular weight is 206.15 g/mol .

2-Furoic Anhydride vs. Acid and Chloride in Acylation


2-Furoic anhydride serves a distinct role as a specific acylating agent for the introduction of the 2-furoyl group into nucleophilic substrates [1]. Its reactivity profile is fundamentally different from its structural analogs. 2-Furoic acid (CAS 88-14-2) is a much weaker electrophile and requires activation (e.g., via conversion to an acid chloride or use of coupling reagents) to participate in efficient acylation. 2-Furoyl chloride (CAS 527-69-5), while highly reactive, is corrosive, moisture-sensitive, and liberates HCl as a byproduct, which can complicate reactions and workup procedures [1]. Therefore, direct substitution of the anhydride with these alternatives would necessitate different reaction conditions, catalysts, and purification strategies, directly impacting experimental outcomes and procurement decisions.

2-Furoic Anhydride vs. Structural Analogs


Synthesis Yield vs. Cinnamic and Crotonic Anhydrides

The synthesis of 2-furoic anhydride from 2-furoic acid using N,N,N′,N′-tetramethylchloroformamidinium chloride and triethylamine at -30°C yields the anhydride in 84%, compared to 83% for cinnamic anhydride and 83% for crotonic anhydride under identical conditions [1].

Organic Synthesis Anhydride Preparation Dehydration Methodology

Acylation Efficiency vs. 2-Furoic Acid

As a carboxylic acid anhydride, 2-furoic anhydride is inherently more reactive toward nucleophiles than the parent 2-furoic acid, which typically requires activation (e.g., conversion to acid chloride or use of coupling reagents) for efficient acylation [1]. While direct kinetic data for 2-furoic anhydride are unavailable in open literature, class-level reactivity trends indicate that anhydrides undergo nucleophilic acyl substitution significantly faster than carboxylic acids under neutral conditions [1].

Acylation Nucleophilic Acyl Substitution Reagent Selection

Stability and Handling vs. 2-Furoyl Chloride

2-Furoic anhydride is a solid (mp 55-59 °C) at room temperature, offering distinct handling advantages over the liquid 2-furoyl chloride (mp -2 °C, bp 170-175 °C) . As an anhydride, it does not release corrosive HCl gas upon reaction with nucleophiles, unlike the acid chloride [1]. This class-level inference is supported by the general properties of acid anhydrides and acid chlorides, where anhydrides are known to be less corrosive and more convenient to handle in laboratory settings [1].

Chemical Handling Reagent Stability Corrosivity

Optimized Applications of 2-Furoic Anhydride


2-Furoyl-Functionalized Polymers and Advanced Materials

Due to its solid-state and moderate reactivity, 2-furoic anhydride is an ideal monomer for the synthesis of furan-containing polyesters, polyamides, and other condensation polymers [1]. Its ability to introduce the 2-furoyl moiety without the harsh conditions or corrosive byproducts associated with acid chlorides facilitates the preparation of high-purity materials, as demonstrated by its use in furan-based polyamide synthesis where it enables controlled chain growth and minimizes side reactions [1].

Acylating Agent in Pharmaceutical Synthesis

The enhanced reactivity of 2-furoic anhydride compared to the parent acid makes it a valuable reagent for introducing the 2-furoyl group into drug-like molecules [2]. Its use streamlines synthetic routes by eliminating the need for separate activation steps, as seen in the synthesis of various pharmaceutical intermediates where it serves as a direct acyl donor, thereby improving step economy and potentially overall yield [2].

Furan-Based Fine Chemical and Agrochemical Building Block

The anhydride's balance of reactivity and stability positions it as a versatile building block for the construction of more complex furan derivatives used in fine chemicals and agrochemicals . Its role in the preparation of esters, amides, and other functionalized furans is well-established, and its use can circumvent the need for more hazardous or less atom-economical alternatives .

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